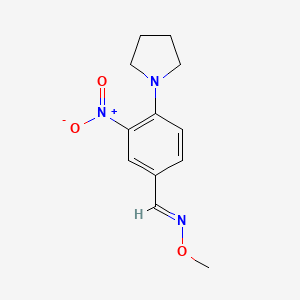

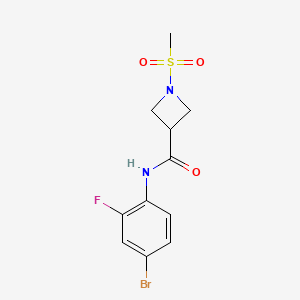

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

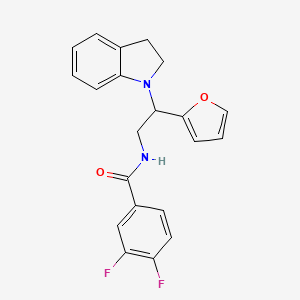

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is a chemical compound with the molecular formula C12H15N3O3 . It contains a total of 34 bonds, including 19 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds: 19 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring and 1 six-membered ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and the types of bonds it contains . More specific properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Condensation and Oxidation Products

- Research has explored the condensation and oxidation products of related compounds, emphasizing their zwitterionic structures as suggested by infrared spectroscopy. These studies highlight the chemical versatility and potential applications of these compounds in various fields, including material science and synthetic chemistry (Bauer, 1971).

Catalytic Reactions and Synthesis

- Some studies focus on acid-catalyzed ring closures and transformations of related aldehydes, leading to the production of compounds with potential applications in pharmaceutical and synthetic organic chemistry (Bertha et al., 1998).

Amine Substitution Reactions

- Investigations into the mechanisms and stereochemistry of amine substitution reactions at the carbon-nitrogen double bond are significant. These reactions are crucial for understanding the behavior of these compounds in biological systems and their potential applications in drug design (Johnson et al., 1992).

Pyrrolidines Synthesis

- Studies on the synthesis of pyrrolidines, which are important in medicine and industry, are significant. The research provides insights into the synthetic routes for these compounds, which could be crucial for the development of new drugs and industrial chemicals (Żmigrodzka et al., 2022).

Ring-Fused Aromatic Compounds

- The potential of these compounds as precursors for the synthesis of ring-fused aromatic and heteroaromatic compounds is notable. This research is essential for the development of new materials with unique electronic and optical properties (Bianchi et al., 2003).

Molecular Electronic Devices

- The utilization of molecules containing nitroamine redox centers in electronic devices, exhibiting significant on-off peak-to-valley ratios, is an emerging area of research. This could lead to the development of novel molecular electronic devices with high performance (Chen et al., 1999).

Propriétés

IUPAC Name |

(E)-N-methoxy-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-18-13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSBRVDFSXNNR-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2370819.png)

![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2370834.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)